![molecular formula C15H14FN5O2 B2517862 N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide CAS No. 1465356-30-2](/img/structure/B2517862.png)
N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic building blocks. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives is achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the synthesis of nitrogen-rich energetic compounds with triazole rings is performed using diaminomaleodinitrile as a starting material . These methods suggest that the synthesis of "N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide" could potentially involve a nucleophilic acylation reaction or a multi-step synthesis starting from simple nitriles or azides.
Molecular Structure Analysis
The molecular structure of compounds with triazole and carboxamide groups is often confirmed using techniques such as X-ray single crystallography . These structures are characterized by their ability to form hydrogen bonds, which can be studied through UV-Vis absorption and NMR analyses . The molecular structure of the compound would likely exhibit similar characteristics, with potential for hydrogen bonding and a stable crystalline form.
Chemical Reactions Analysis
The chemical reactions of these compounds can be quite specific. For example, a benzamide derivative with a 3,5-dinitrophenyl group undergoes a color transition in the presence of fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . While this specific reaction may not apply to "N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide", it does indicate that the compound could participate in selective chemical reactions based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are characterized using various spectroscopic and analytical techniques. For instance, FT-IR, MS, and EA are used to characterize the energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole . The thermal stability is measured using DSC, and computational methods like Gaussian 09 are employed to calculate properties such as density and enthalpy of formation . These methods would be relevant for analyzing the physical and chemical properties of "N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide", including its stability, reactivity, and potential applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c16-11-1-3-12(4-2-11)21-18-8-14(20-21)15(22)19-13(7-17)10-5-6-23-9-10/h1-4,8,10,13H,5-6,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKDHOQREIEEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2=NN(N=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide |
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